molecular formula C16H17N3O B295290 4-(4-Methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine

4-(4-Methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine

Katalognummer: B295290
Molekulargewicht: 267.33 g/mol
InChI-Schlüssel: RGJKHDQETLRDDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. This compound is known to possess unique properties that make it an attractive candidate for further research.

Wirkmechanismus

The mechanism of action of 4-(4-Methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the dopamine and serotonin systems. It has been shown to modulate the release of these neurotransmitters, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes in the body. It has been shown to increase the levels of certain neurotransmitters, including dopamine and serotonin, and to decrease the levels of others, such as acetylcholine. Additionally, it has been shown to affect the levels of various hormones, including cortisol and testosterone.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 4-(4-Methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine in lab experiments include its unique properties and potential applications in various fields of research. However, its limitations include its relatively high cost, limited availability, and potential toxicity.

Zukünftige Richtungen

There are several future directions for research on 4-(4-Methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine. These include further studies on its mechanism of action, potential therapeutic applications, and optimization of synthesis methods for increased yield and purity. Additionally, there is a need for more studies on the potential toxicity of this compound and its effects on various physiological processes. Overall, research on this compound has the potential to lead to significant advancements in the fields of medicinal chemistry, neuroscience, and pharmacology.

Synthesemethoden

The synthesis of 4-(4-Methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine involves the reaction of 4-methyl-1-piperidinecarboxylic acid with 2-bromo-5-nitrobenzofuran, followed by reduction and cyclization. This method has been reported in several scientific publications and has been optimized for high yield and purity.

Wissenschaftliche Forschungsanwendungen

The potential applications of 4-(4-Methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine in scientific research are vast. This compound has been studied for its potential as a therapeutic agent for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, it has been shown to possess anticonvulsant and analgesic properties, making it a promising candidate for the treatment of pain and seizures.

Eigenschaften

Molekularformel

C16H17N3O

Molekulargewicht

267.33 g/mol

IUPAC-Name

4-(4-methylpiperidin-1-yl)-[1]benzofuro[3,2-d]pyrimidine

InChI

InChI=1S/C16H17N3O/c1-11-6-8-19(9-7-11)16-15-14(17-10-18-16)12-4-2-3-5-13(12)20-15/h2-5,10-11H,6-9H2,1H3

InChI-Schlüssel

RGJKHDQETLRDDI-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C2=NC=NC3=C2OC4=CC=CC=C43

Kanonische SMILES

CC1CCN(CC1)C2=NC=NC3=C2OC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.